

Technical Guide: Certificate of Analysis for N-Demethyl-N-formylolanzapine-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Demethyl-N-formylolanzapine-d8**

Cat. No.: **B15556563**

[Get Quote](#)

This technical guide provides a detailed overview of the quality control and analytical specifications for the deuterated internal standard, **N-Demethyl-N-formylolanzapine-d8**. The information presented is essential for researchers, scientists, and drug development professionals utilizing this compound in pharmacokinetic studies, bioanalytical method development, and other research applications where precise quantification is required.

Compound Information

Parameter	Specification
Product Name	N-Demethyl-N-formylolanzapine-d8
Alternate Names	4-(2-Methyl-10H-thieno[2,3-b][1,2]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8
CAS Number	639460-79-0 (unlabeled)
Molecular Formula	C ₁₇ H ₁₀ D ₈ N ₄ OS
Molecular Weight	334.47 g/mol
Appearance	Off-white to pale yellow solid
Storage	Store at 2-8°C, protect from light

Analytical Data

The following table summarizes the analytical data obtained for a representative batch of **N-Demethyl-N-formylolanzapine-d8**.

Analysis	Method	Result
Purity	HPLC	≥98.0%
Isotopic Purity	Mass Spectrometry	≥98% Deuterated forms (d ₁ -d ₈)
Identity	¹ H NMR	Consistent with structure
Identity	Mass Spectrometry	Consistent with structure
Solubility	-	Soluble in DMSO, Methanol

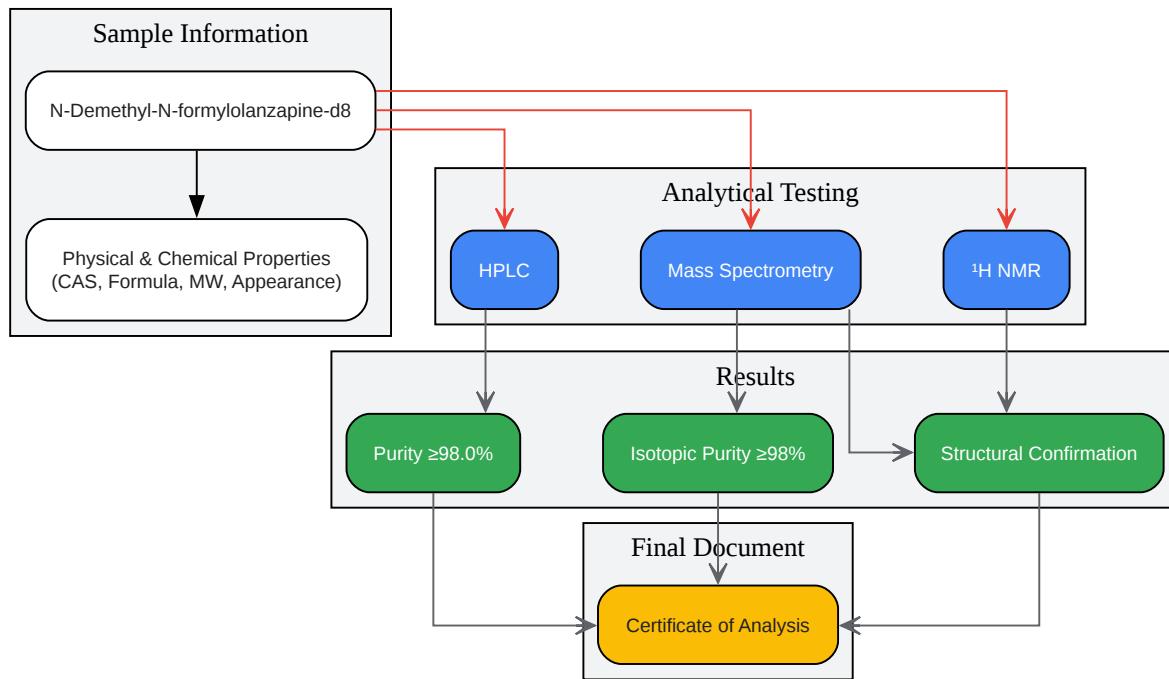
Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

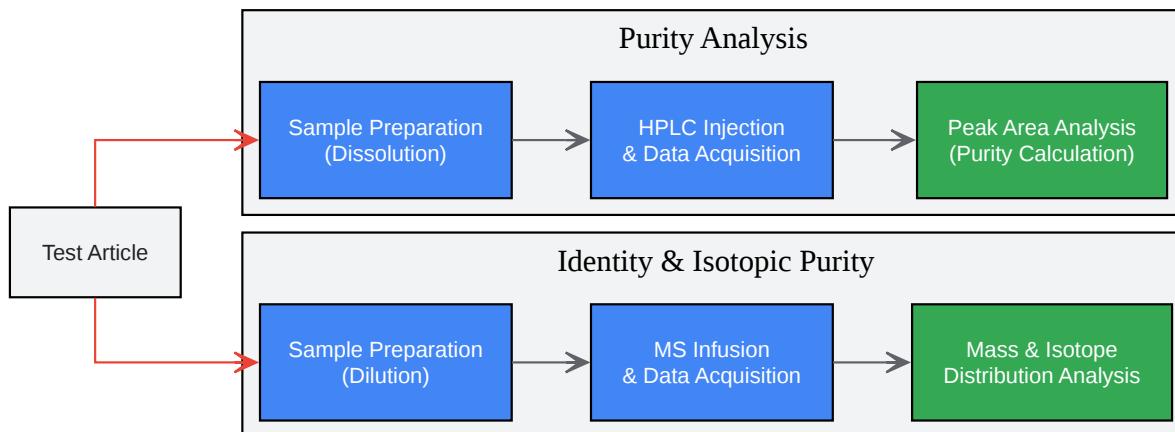
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure: A solution of the test article is prepared in the mobile phase and injected into the HPLC system. The purity is determined by calculating the area percentage of the principal peak relative to the total peak area.

Mass Spectrometry (MS)


- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Data Acquisition: Full scan mode to determine the molecular ion and isotopic distribution.
- Procedure: A dilute solution of the sample is infused into the mass spectrometer. The resulting spectrum is analyzed to confirm the mass of the deuterated compound and to determine the isotopic purity by examining the distribution of deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The spectrum is analyzed to confirm the chemical structure by comparing the observed chemical shifts and coupling constants with the expected values for N-Demethyl-N-formylolanzapine, accounting for the deuterium labeling.


Visualizations

The following diagrams illustrate the logical workflow of the certificate of analysis and the analytical process.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the Certificate of Analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for analytical testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.tocris.com [documents.tocris.com]
- 2. biocrick.com [biocrick.com]
- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for N-Demethyl-N-formylolanzapine-d8]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15556563#n-demethyl-n-formylolanzapine-d8-certificate-of-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com